molecular formula C3H9ClN2O2 B6355281 2-Amino-3-hydroxypropanamide hydrochloride CAS No. 89170-23-0

2-Amino-3-hydroxypropanamide hydrochloride

Cat. No.: B6355281
CAS No.: 89170-23-0
M. Wt: 140.57 g/mol
InChI Key: VURWDDZIWBGXCK-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxypropanamide hydrochloride (CAS: 89170-23-0) is a hydrochloride salt of a β-hydroxyamide derivative. Its molecular formula is C₃H₉ClN₂O₂, with a molecular weight of 140.57 g/mol and a purity typically ≥97% . It is primarily used in research settings, particularly in life sciences, for biochemical studies . The compound is hygroscopic and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Solubility optimization involves heating to 37°C and sonication .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxypropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWDDZIWBGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984029
Record name 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1)
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Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65414-74-6, 65414-73-5
Record name (S)-2-Amino-3-hydroxypropionamide hydrochloride
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Record name NSC206312
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Record name 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name (S)-2-amino-3-hydroxypropionamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxypropanamide hydrochloride typically involves the reaction of serine with ammonia in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is generally produced under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxypropanamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogues

(S)-2-Amino-3-hydroxypropanamide Hydrochloride
  • CAS : 65414-74-6
  • Molecular Formula : C₃H₉ClN₂O₂ (same as parent compound)
  • Key Differences : Stereochemistry at the β-carbon. The (S)-isomer is also marketed as L-Serinamide hydrochloride .
  • Purity : ≥95% .
  • Melting Point : 185–188°C .
  • Applications : Similar research applications, but stereospecific studies may require this isomer .
(R)-2-Amino-3-hydroxypropanamide Hydrochloride
  • CAS : 687-51-4 .
  • Structural Similarity Score : 0.68 (lower than (S)-isomer) .
  • Applications: Limited data, but likely used in chiral resolution studies.

Functional Group Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride
  • CAS : 71697-89-7 .
  • Molecular Formula : C₅H₁₃N₃O·(HCl)₂.
  • Key Differences : Extended carbon chain (5 vs. 3 carbons) and additional amine group.
  • Safety: Limited toxicological data; precautions include avoiding inhalation and skin contact .
3-Aminopropanamide Hydrochloride
  • Molecular Formula : C₃H₉ClN₂O .
  • Key Differences : Lack of hydroxyl group; simpler structure.
  • Applications : Intermediate in organic synthesis.

Complex Derivatives

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride
  • CAS : 1909318-79-1 .
  • Molecular Formula : C₁₂H₁₈ClFN₂O₂.
  • Key Features : Fluorinated aromatic substituent enhances lipophilicity.
  • Applications : Pharmaceutical R&D, agrochemical studies .
Procainamide Hydrochloride
  • CAS : 614-39-1 .
  • Molecular Formula : C₁₃H₂₁N₃O·HCl.
  • Applications : Local anesthetic; analytical reference standard .

Table 1: Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C) Storage Conditions
2-Amino-3-hydroxypropanamide HCl 89170-23-0 C₃H₉ClN₂O₂ 140.57 ≥97% Not reported -80°C (6 months)
(S)-Isomer (L-Serinamide HCl) 65414-74-6 C₃H₉ClN₂O₂ 140.57 ≥95% 185–188 Room temperature
Procainamide HCl 614-39-1 C₁₃H₂₁N₃O·HCl 271.8 ≥98% Not reported -20°C (5 years)

Biological Activity

2-Amino-3-hydroxypropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₃H₈ClN₃O
  • Molecular Weight : 123.56 g/mol

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific metabolic enzymes, which can alter cellular processes related to growth and apoptosis.
  • Modulation of Neurotransmitter Systems : It has been investigated for its role in modulating GABA uptake, which is crucial for neuronal signaling and could have implications in treating neurological disorders .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. It appears to modulate pathways associated with cytokine release, particularly in immune response scenarios .

Neuroprotective Properties

Studies have indicated that this compound may provide neuroprotective effects, potentially through the inhibition of GABA transporters. This could lead to enhanced GABAergic signaling, which is beneficial in conditions like epilepsy and anxiety disorders .

Case Studies

  • Study on GABA Transporters : A study explored the effects of functionalized amino acids on GABA uptake across different mouse GAT subtypes. The results indicated that compounds similar to this compound could significantly inhibit GABA uptake, enhancing synaptic transmission and providing neuroprotective benefits .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of various amino acid derivatives, including this compound. The findings revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduced cytokine levels in vitro
NeuroprotectiveInhibition of GABA uptake leading to enhanced signaling

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